molecular formula C2HF3O4S B116668 2,2-Difluoro-2-(fluorosulfonyl)acetic acid CAS No. 1717-59-5

2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Cat. No. B116668
CAS RN: 1717-59-5
M. Wt: 178.09 g/mol
InChI Key: VYDQUABHDFWIIX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a chemical compound with the linear formula FSO2CF2CO2H . It is employed as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

This compound can be prepared by reacting four fluorine acetic acid-beta-sulfonic lactone with sodium hydroxide . It has been reported to be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .


Molecular Structure Analysis

The molecular formula of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is C2HF3O4S . The SMILES string representation is OC(=O)C(F)(F)S(F)(=O)=O .


Chemical Reactions Analysis

This compound is used as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups . It is also used as an important reagent in the synthesis of difluorocarbenes and difluorocyclopropanes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.09 g/mol . It has a boiling point of 153 °C and a density of 1.723 g/mL at 25 °C . The refractive index is 1.36 (lit.) . It is soluble in water .

Scientific Research Applications

Difluorocarbene Generation

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) serves as an efficient source of difluorocarbene under specific conditions. It exhibits carbene reactivity comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), generating difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012).

Interaction with Silver Oxide and Carbonate

The interaction of the sulfofluoride group in organofluorine compounds, including 2,2-difluoro-2-(fluorosulfonyl)acetic acid, with silver oxide and carbonate, is crucial in membrane, catalytic, and other advanced technologies. The synthesis of silver 2,2-difluoro-2(fluorosulfonyl)acetate demonstrates the consecutive utilization of sulfofluoride and fluorocarbonyl functions (Emel'yanov et al., 2011).

Anionotropic Transformations of β-Sultones

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is involved in anionotropic transformations of β-sultones, leading to the preparation of various fluorine-containing esters and alkanoyl fluorides. This highlights its reactivity with nucleophilic reagents (Sokol'skii, Belaventsev, & Knunyants, 1970).

A crystalline, shelf-stable reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) was developed for synthesizing sulfur(VI) fluorides, using difluorocarbene sources like 2,2-difluoro-2-(fluorosulfonyl)acetic acid for mild condition applications in the synthesis of aryl fluorosulfates and sulfamoyl fluorides (Zhou et al., 2018).

NMR Spectroscopic Studies

High-resolution NMR spectroscopy of difluoro(fluorosulfonyl) and difluoro(fluorosulfonyloxy) acetyl fluorides, including 2,2-difluoro-2-(fluorosulfonyl)acetic acid, has provided insights into complex spin-spin coupling mechanisms of fluorine and carbon nuclei (Emel'yanov et al., 2011).

Safety And Hazards

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is classified as corrosive . It can cause severe skin burns and eye damage. It is fatal if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,2-difluoro-2-fluorosulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDQUABHDFWIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)S(=O)(=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372104
Record name 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(fluorosulfonyl)acetic acid

CAS RN

1717-59-5
Record name 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
G Yu, PNP Rao, MA Chowdhury, KRA Abdellatif… - Bioorganic & medicinal …, 2010 - Elsevier
A new group of acetic acid (7a–c, R 1 =H), and propionic acid (7d–f, R 1 =Me), regioisomers wherein a N-difluoromethyl-1,2-dihydropyrid-2-one moiety is attached via its C-3, C-4, and C…
Number of citations: 35 www.sciencedirect.com
MA Chowdhury, KRA Abdellatif, Y Dong, D Das… - Bioorganic & medicinal …, 2009 - Elsevier
A novel class of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore attached to its C-4 or C-…
Number of citations: 40 www.sciencedirect.com
M Ito, K Hori, K Maeda, K Yakigaya, N Uematsu… - Journal of Fluorine …, 2022 - Elsevier
LiCTFSI, lithium 4,4,5,5-tetrafluoro-1,3,2-dithiazolidine-1,1,3,3-tetraoxide, is a new promising lithium salt for usage in lithium-ion battery electrolytes, because it doesn't cause corrosion …
Number of citations: 3 www.sciencedirect.com
W Xu, WR Dolbier Jr - Efficient Preparations of Fluorine …, 2012 - Wiley Online Library
It is now well recognized that the introduction of fluorine into potential pharmaceutical or agrochemical candidate molecules often imparts significant beneficial properties to these …
Number of citations: 4 onlinelibrary.wiley.com
MA Battiste, F Tian, JM Baker, O Bautista… - Journal of fluorine …, 2003 - Elsevier
The rate constants for acetolysis of (2,2-difluorocyclopropyl)methyl tosylate, and (2,2-difluoro-3-methylcyclopropyl)methyl tosylate at 92C and of 1-(2,2-difluorocyclopropyl)ethyl tosylate …
Number of citations: 20 www.sciencedirect.com
M Ando, T Wada, N Sato - Organic Letters, 2006 - ACS Publications
A novel one-pot synthesis of N-difluoromethyl-2-pyridones is described. N-(Pyridin-2-yl)acetamide derivatives were excellent precursors for the preparation of N-difluoromethyl-2-…
Number of citations: 79 pubs.acs.org
RA Hartz, VT Ahuja, WD Schmitz, TF Molski… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of N 3 -pyridylpyrazinones was investigated as corticotropin-releasing factor-1 receptor antagonists. It was observed that the binding affinity of analogues containing a pyridyl …
Number of citations: 24 www.sciencedirect.com
RA Hartz, VT Ahuja, X Zhuo, RJ Mattson… - Journal of medicinal …, 2009 - ACS Publications
Detailed metabolic characterization of 8, an earlier lead pyrazinone-based corticotropin-releasing factor-1 (CRF 1 ) receptor antagonist, revealed that this compound formed significant …
Number of citations: 59 pubs.acs.org
MA Chowdhury, Z Huang, KRA Abdellatif… - Bioorganic & medicinal …, 2010 - Elsevier
A novel class of indomethacin analogs were synthesized wherein a N-difluoromethyl-1,2-dihydropyrid-2-one moiety (5-LOX pharmacophore) was attached at its C-4 or C-5 position via …
Number of citations: 19 www.sciencedirect.com
G Yu, MA Chowdhury, KRA Abdellatif, Y Dong… - Bioorganic & medicinal …, 2010 - Elsevier
A novel class of phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore attached to its C-2, C-3 or C-4 position was designed for …
Number of citations: 18 www.sciencedirect.com

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